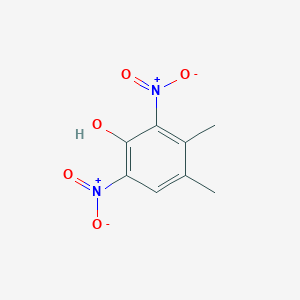

3,4-Dimethyl-2,6-dinitrophenol

Description

Historical Context of Dinitrophenol Chemistry

The history of dinitrophenols is rooted in the industrial and chemical advancements of the late 19th and early 20th centuries. Initially, compounds like 2,4-dinitrophenol (B41442) (DNP) were utilized in the manufacturing of explosives and as dyes. nih.govsolubilityofthings.comnih.gov During World War I, DNP was used by the French in munitions manufacturing. nih.gov

In the 1930s, scientific inquiry shifted towards the biological effects of dinitrophenols. innovativerxstrategies.com Researchers at Stanford University discovered that 2,4-dinitrophenol could significantly increase metabolic rates, leading to its brief and controversial use as a weight-loss agent. nih.govnih.gov However, due to significant health risks, its use in humans was discontinued. nih.govnih.gov This period also saw the use of dinitrophenols as herbicides, pesticides, and photographic developers. nih.govwikipedia.org The mechanism of action for DNP, its ability to uncouple oxidative phosphorylation, was elucidated in 1948. bris.ac.uk This fundamental discovery has since positioned dinitrophenols as important tools in biochemical research for studying cellular energy metabolism. ontosight.ai

Current Research Landscape and Significance of Substituted Dinitrophenols

Substituted dinitrophenols, a category that includes 3,4-Dimethyl-2,6-dinitrophenol, are a significant focus of contemporary chemical research. The addition of different functional groups, such as methyl groups, to the basic dinitrophenol structure can alter the compound's chemical and physical properties, including its reactivity and solubility. maastrichtuniversity.nl This allows for the investigation of structure-activity relationships.

Current research on substituted dinitrophenols spans several areas:

Synthetic Chemistry: They serve as intermediates in the synthesis of more complex molecules, such as dyes and pharmaceuticals. ontosight.aiontosight.ai

Biochemical Research: Their ability to act as mitochondrial uncouplers makes them valuable tools for studying cellular respiration and energy metabolism. ontosight.ai This property is being explored in the context of understanding and potentially developing treatments for metabolic and neurodegenerative diseases. nih.gov

Environmental Science: The degradation pathways of various nitrophenolic compounds are being studied to develop bioremediation strategies for contaminated sites. nih.govcdnsciencepub.comosti.gov For instance, certain bacteria have been found to metabolize specific substituted dinitrophenols. nih.govcdnsciencepub.com

The study of substituted dinitrophenols is crucial for advancing our understanding of how chemical structure influences biological and chemical activity, with potential applications ranging from drug development to environmental cleanup. nih.govnih.gov

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily concentrated on its synthesis, structural characterization, and its properties as a chemical reagent and uncoupling agent.

Synthesis and Characterization: The synthesis of this compound is typically achieved through the nitration of 3,4-dimethylphenol (B119073) (also known as 3,4-xylenol). Modern methods often employ a two-phase system with an organic solvent and aqueous nitric acid to control the reaction and minimize byproducts. The reaction of 3,4-dimethylphenol with nitrogen dioxide has also been studied, yielding this compound among other products. publish.csiro.au

The crystal structure of this compound has been determined using X-ray diffraction. It crystallizes in a monoclinic system. researchgate.net

Interactive Data Table: Crystallographic Data for this compound researchgate.net

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 10.7951(12) Å |

| b | 8.1053(9) Å |

| c | 10.8626(9) Å |

| β | 100.371(4)° |

| Volume (V) | 934.92(17) ų |

Physicochemical Properties: The compound presents as yellow plates or crystals. Its properties are a direct result of its molecular structure, which includes a phenol (B47542) group, two nitro groups, and two methyl groups on the benzene (B151609) ring. ontosight.ai

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₅ | contaminantdb.ca |

| Molecular Weight | 212.161 g/mol | contaminantdb.ca |

| Density | 1.472 g/cm³ | chemsrc.com |

| Boiling Point | 301.1ºC at 760 mmHg | chemsrc.com |

Research Applications: In biochemical studies, this compound has been used as an uncoupling agent to investigate mitochondrial function. maastrichtuniversity.nl Research has examined its effect on the ATPase activity of rat-liver mitochondria, comparing its activity to other substituted dinitrophenols to understand how lipid solubility influences uncoupling activity. maastrichtuniversity.nl It has also been used as a starting material or intermediate in the synthesis of other chemical compounds, such as 2,6-dinitro-3,4-dimethyl anisole. epo.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)8(11)7(5(4)2)10(14)15/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYUVFKGQPJIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325117 | |

| Record name | 3,4-dimethyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-61-4 | |

| Record name | NSC408698 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dimethyl-2,6-dinitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3,4 Dimethyl 2,6 Dinitrophenol

Established Synthetic Routes to 3,4-Dimethyl-2,6-dinitrophenol

The principal method for synthesizing this compound involves the direct nitration of a substituted phenol (B47542) precursor.

The introduction of nitro groups to alkylphenols is a common electrophilic aromatic substitution reaction. For the synthesis of this compound, the starting material is 3,4-dimethylphenol (B119073) (also known as 3,4-xylenol).

The reaction of 3,4-dimethylphenol with excess nitrogen dioxide (NO₂) in solvents like benzene (B151609) or dichloromethane (B109758) results in the formation of several products. publish.csiro.au Key among these is the target molecule, this compound (designated as compound (8) in the study). publish.csiro.au Alongside the desired dinitrophenol, this reaction also yields other compounds such as a 4-nitro dienone (2b) and a 4-hydroxy-2,6-dinitro dienone (9). publish.csiro.au The formation of these multiple products indicates a complex reaction pathway. publish.csiro.aucanterbury.ac.nz

Table 1: Products from the Reaction of 3,4-Dimethylphenol with Nitrogen Dioxide publish.csiro.au

| Starting Material | Reagent | Solvent(s) | Major Products Identified |

| 3,4-Dimethylphenol | Nitrogen Dioxide (NO₂) | Benzene, Dichloromethane | 4-nitro dienone, this compound, 4-hydroxy 2,6-dinitro dienone |

Research indicates that the formation of the dinitrophenol product proceeds via an intermediate. canterbury.ac.nz Specifically, 3,4-dimethyl-2-nitrophenol (B8777245) has been established as an intermediate on the reaction pathway to forming this compound. canterbury.ac.nz This suggests a stepwise nitration process, where the starting 3,4-dimethylphenol is first mononitrated at the C2 position, followed by a second nitration at the C6 position to yield the final dinitrophenol product.

General methods for producing dinitrophenols often involve treating a phenol with a nitrating agent. A patented process for preparing 3,4-dialkyl-2,6-dinitrophenols involves nitrating the corresponding 3,4-dialkylphenol using nitric acid in a two-phase system. epo.org This method aims to selectively produce the 2,6-dinitro derivative. epo.org The molar ratio of the phenol to nitric acid is a critical parameter, typically controlled between 1:2 and 1:4, with a preferred range of 1:2 to 1:2.5 to optimize the dinitration. epo.org Solvents such as dichloromethane are often employed in these procedures. epo.org

Nitration Reactions of Alkylphenols and Derivatives

Mechanistic Investigations of this compound Formation

The mechanism of nitration for phenols, particularly with agents like nitrogen dioxide, is not a simple electrophilic substitution and is understood to involve radical species.

The formation of nitrophenols from the reaction of phenols with nitrogen dioxide is proposed to occur through radical pathways. nih.govresearchgate.net The initial step involves the abstraction of the hydrogen atom from the phenolic hydroxyl group by a nitrogen dioxide radical (•NO₂). nih.gov This generates a phenoxy radical and nitrous acid (HNO₂). nih.gov

Reaction Scheme: Phenoxy Radical Formation

This phenoxy radical is a key intermediate. Subsequently, the phenoxy radical can react with another nitrogen dioxide radical (•NO₂). nih.gov This coupling can occur at various positions on the aromatic ring. In the case of 3,4-dimethylphenol, the phenoxy radical can couple with •NO₂ at the ortho positions (C2 and C6) which are unsubstituted. canterbury.ac.nz This radical coupling leads to the formation of nitrocyclohexadienones, which are labile intermediates. researchgate.net These dienones can then tautomerize to the more stable nitrophenol products. researchgate.net The formation of 2,4-dimethyl-6-nitrophenol, for instance, is believed to arise from the keto-enol tautomerism of an intermediate 2,4-dimethyl-6-nitrocyclohexa-2,4-dienone. researchgate.net This mechanism, involving the initial formation of a phenoxy radical followed by coupling with •NO₂, provides a pathway for the stepwise nitration that ultimately yields this compound. canterbury.ac.nznih.gov

Role of Dienone Intermediates in Nitration Processes

The nitration of phenols, including 3,4-dimethylphenol, does not always proceed via a direct electrophilic aromatic substitution. Instead, the reaction pathway often involves the formation of dienone intermediates. When 3,4-dimethylphenol reacts with nitrogen dioxide, addition of the nitro group can occur at the C4 position, which is already substituted with a methyl group (an ipso attack), to form a neutral intermediate known as a cyclohexa-2,5-dienone. canterbury.ac.nz

Chemical Reactivity and Derivatization Studies of this compound

The chemical behavior of this compound is characterized by the interplay of its hydroxyl, nitro, and methyl functional groups. It can undergo various reactions, including reduction of the nitro groups to form amines and substitution reactions.

Reactions with Nitrogen Dioxide Beyond Formation

The reaction of 3,4-dimethylphenol with excess nitrogen dioxide does not necessarily stop at the formation of this compound. Research has shown that under these conditions, a further reaction can occur to yield 4-hydroxy-3,4-dimethyl-2,6-dinitrocyclohexa-2,5-dienone. publish.csiro.aupublish.csiro.au This indicates that the initially formed this compound can itself be a substrate for subsequent transformation by nitrogen dioxide. publish.csiro.au The proposed mechanism for the formation of this 4-hydroxy dienone involves the radical-coupling reaction of nitrogen dioxide with the 3,4-dimethyl-2,6-dinitrophenoxy radical. publish.csiro.au

Table 1: Products from the Reaction of 3,4-Dimethylphenol with Excess Nitrogen Dioxide

| Reactant | Reagent | Solvent | Products Identified | Reference |

|---|

Proton Transfer Complexation in Related Dinitrophenols

Dinitrophenols, such as the related 2,4-dinitrophenol (B41442), are known to form proton transfer (PT) or charge-transfer complexes with various electron-donating molecules. tandfonline.comoup.com These interactions typically begin with the formation of a hydrogen bond, which can then lead to the complete transfer of a proton from the phenolic hydroxyl group to a basic site on the other molecule, resulting in the formation of an ion pair. mdpi.combohrium.com

Studies on 2,4-dinitrophenol have demonstrated the formation of such complexes with basic drugs and other organic molecules. researchgate.net The formation of the complex is often indicated by a distinct color change, as the deprotonated dinitrophenolate anion is colored. researchgate.net The stability and nature of these complexes can be influenced by the solvent, with equilibria between hydrogen-bonded and proton-transfer forms being observed in various media. tandfonline.commdpi.com Theoretical and experimental studies confirm that in these complexes, the dinitrophenol acts as the electron acceptor (proton donor). mdpi.com

Cocatalytic Applications in Organic Synthesis (e.g., Aldol (B89426) Reactions with Related Dinitrophenols)

Interestingly, dinitrophenols have found applications as effective cocatalysts in organic synthesis. Specifically, 2,4-dinitrophenol (DNP) has been shown to dramatically improve the catalytic activity and enantioselectivity of primary amine organocatalysts in asymmetric aldol reactions. acs.orgacs.orgnih.gov Many primary amine catalysts derived from natural amino acids show poor performance when used alone in these reactions. acs.orgnih.gov However, the addition of DNP as a cocatalyst significantly enhances their efficiency. acs.orgacs.orgresearchgate.net This approach is considered cost-effective and environmentally beneficial as it improves the performance of inefficient catalysts rather than requiring the development of new ones. nih.gov The combination of a primary amine catalyst and DNP has been successful for a broad range of ketones, yielding aldol products with high enantioselectivities and good diastereoselectivities. acs.orgnih.govthieme-connect.com

Table 2: Effect of 2,4-Dinitrophenol (DNP) as a Cocatalyst in Asymmetric Aldol Reactions

| Catalyst System | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Primary Amine Organocatalysts | Asymmetric Aldol Reaction | Very poor enantioselectivities and activities | acs.org, nih.gov |

Formation of Explosive Salts with Alkalis and Ammonia (B1221849) by Dinitrophenols

A significant and hazardous property of dinitrophenols is their ability to form explosive salts. wikipedia.org These compounds react with alkalis (strong bases) and ammonia to create salts that are sensitive to shock, friction, and heat. wikipedia.orgrochester.eduunc.edunj.gov For this reason, dinitrophenols are considered explosive hazards and must be handled with extreme caution. wikipedia.orgrochester.edu It is crucial that these compounds are never allowed to dry out completely, as the dry material is particularly dangerous. rochester.eduunc.edu They are often wetted with at least 15% water for storage and transportation to mitigate the risk of detonation. unc.edunj.gov This reactivity is a general characteristic of the dinitrophenol class of compounds. rochester.eduumass.edu

Advanced Analytical Characterization Techniques for 3,4 Dimethyl 2,6 Dinitrophenol

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the structural and electronic properties of 3,4-Dimethyl-2,6-dinitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. researchgate.net It provides detailed information about the chemical environment of atoms by observing their behavior in a magnetic field. researchgate.netweebly.com For this compound, ¹H NMR and ¹³C NMR are particularly informative.

In a typical ¹H NMR spectrum of a related compound, 2-methyl-4,6-dinitrophenol, run in DMSO-d₆, characteristic chemical shifts are observed. chemicalbook.com The aromatic protons appear at distinct downfield shifts, for instance, around 8.57 ppm and 8.35 ppm. chemicalbook.com The methyl protons would exhibit a signal at a more upfield position, such as approximately 2.34 ppm. chemicalbook.com The phenolic proton signal is also a key feature. chemicalbook.com These chemical shifts and their coupling patterns are crucial for confirming the substitution pattern on the aromatic ring.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the aromatic ring and the methyl groups of this compound would provide unequivocal evidence for its structure. For instance, in a similar compound, 2,6-dichloro-4-nitrophenol, the carbon atoms attached to the nitro and chloro groups show distinct resonances which shift upon complexation. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~8.4-8.6 | Singlet |

| Aromatic-H | ~8.2-8.4 | Singlet |

| Methyl-H (C3) | ~2.4-2.6 | Singlet |

| Methyl-H (C4) | ~2.2-2.4 | Singlet |

| Phenolic-OH | Variable (broad) | Singlet |

| Note: These are estimated values and can vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. scispace.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its specific functional groups.

Key expected vibrational frequencies include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, often broadened due to hydrogen bonding. libretexts.orgcore.ac.uk

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups is expected between 2850-3000 cm⁻¹. libretexts.org

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro groups are strong and typically found in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C Stretching: Aromatic ring stretching vibrations usually occur in the 1400-1600 cm⁻¹ range. libretexts.org

C-O Stretching: The C-O stretching of the phenol (B47542) group would likely appear in the 1150-1250 cm⁻¹ region.

For a similar compound, 2,4-dinitrophenol (B41442), studies have shown that intramolecular hydrogen bonding between the hydroxyl and a neighboring nitro group significantly influences the vibrational frequencies. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850-3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 | Strong |

| Aromatic C=C | Stretch | 1400-1600 | Medium to Weak |

| Phenolic C-O | Stretch | 1150-1250 | Medium |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical-Anions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as radicals. ethz.chnih.gov The radical-anion of this compound can be generated and studied using EPR spectroscopy to understand its electronic structure and the distribution of the unpaired electron.

Studies on related dinitrophenol radical-anions have shown that the hyperfine coupling constants provide detailed information about the interaction of the unpaired electron with the magnetic nuclei (¹H and ¹⁴N) in the molecule. researchgate.net The steric hindrance caused by substituents, such as methyl groups, can influence the planarity of the nitro groups relative to the benzene (B151609) ring, which in turn affects the delocalization of the unpaired electron. researchgate.net For instance, in the dinitrodurene (B1582519) radical anion, steric hindrance forces the nitro groups out of the ring plane, leading to charge localization. researchgate.net In contrast, strong electron-releasing groups can increase conjugation and promote charge delocalization. researchgate.net The g-factor, another parameter obtained from EPR spectra, provides insights into the electronic environment of the unpaired electron. bibliotekanauki.pl

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) Methodologies for Phenolic Compounds

Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile phenolic compounds. itesm.mx U.S. EPA Method 8041A provides a framework for the analysis of various phenols, including dinitrophenols, using open-tubular, capillary columns. settek.comepa.gov This method can be employed with either a single-column or a dual-column/dual-detector setup for enhanced confirmation. settek.comgreenrivertech.com.tw

For the analysis of underivatized phenols like this compound, a Flame Ionization Detector (FID) is commonly used. settek.com However, derivatization can be employed to improve chromatographic properties and detection limits. itesm.mx Derivatization with agents like diazomethane (B1218177) to form methylated phenols or with pentafluorobenzyl bromide (PFBBr) to form ether derivatives allows for analysis by GC with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds. settek.com It is important to note that some dinitrophenols, such as 2,4-dinitrophenol and 2-methyl-4,6-dinitrophenol, have been reported to fail to derivatize effectively with PFBBr. settek.comepa.gov

Table 3: Typical GC Columns for Phenolic Compound Analysis

| Column Type | Stationary Phase | Application |

| DB-5 | (5%-Phenyl)-methylpolysiloxane | General purpose, good for a wide range of phenols |

| DB-1701 | (14%-Cyanopropylphenyl)-methylpolysiloxane | Provides different selectivity, useful for confirmation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it the gold standard for the analysis of organic compounds in environmental samples. hpst.cz U.S. EPA Method 8270 is a widely used GC-MS method for the determination of semivolatile organic compounds (SVOCs), including a range of phenols. hpst.czthermofisher.com

In a typical GC-MS analysis, the sample extract is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of nitro groups, methyl groups, and other fragments. Portable GC-MS systems have also been developed for the rapid, in-field screening of organic pollutants, including phenolic compounds, in soil and water samples. nih.govchromatographyonline.comspectroscopyonline.com

Considerations for Derivatization in GC Analysis

The analysis of this compound and related nitrophenolic compounds by Gas Chromatography (GC) presents challenges due to their inherent chemical properties. These compounds possess high polarity and low volatility, primarily because of the acidic phenolic hydroxyl group and the presence of nitro groups. researchgate.net These characteristics can lead to poor chromatographic performance, including asymmetrical peak shapes (tailing) and potential adsorption to active sites within the GC system, such as the injector liner or the column itself. researchgate.net To overcome these issues and improve sensitivity, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar, more volatile functional group prior to GC analysis. researchgate.netphenomenex.com

Several derivatization strategies are commonly used for nitrophenols:

Silylation: This is a widely used technique where an active hydrogen on the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.commdpi.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. researchgate.netnih.gov The resulting silyl (B83357) ethers are significantly more volatile and less polar, leading to improved peak shape and detectability. researchgate.netmdpi.com Flash-heater derivatization, where the sample is co-injected with the silylating agent, offers a rapid alternative to conventional methods that can be time-consuming for nitrophenols due to the reduced nucleophilicity of the phenolic -OH group. researchgate.net

Acetylation: This method involves the conversion of the phenol to its corresponding acetate (B1210297) ester. Direct acetylation in an aqueous solution can be achieved by adding acetic anhydride (B1165640) to an alkaline solution of the phenol. tandfonline.comtandfonline.com The resulting acetate esters are stable and have improved chromatographic characteristics, allowing for near-quantitative extraction into an organic solvent like methylene (B1212753) chloride. tandfonline.comtandfonline.com

Methylation: The formation of a methyl ether (anisole) is another effective derivatization technique. Diazomethane is a common reagent for this purpose, converting the phenolic hydroxyl group to a methoxy (B1213986) group. researchgate.netepa.gov This derivatization is suitable for analysis with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). epa.gov

The choice of derivatization reagent must be made carefully, as reactivity can be an issue for certain dinitrophenols. For instance, derivatization with pentafluorobenzyl bromide (PFBBr) has been reported to fail for compounds like 2,4-dinitrophenol and 2-methyl-4,6-dinitrophenol, necessitating the use of alternative methods like methylation for these specific analytes. epa.govsettek.comepa.gov

Table 1: Common Derivatization Agents for GC Analysis of Nitrophenols

| Derivatization Agent | Abbreviation | Derivative Formed | Key Advantages & Considerations |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) Ether | Popular and effective for enhancing volatility. researchgate.netnih.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | Produces derivatives with characteristic mass fragments (e.g., [M-57]+), aiding in mass spectrometry identification. nih.govresearchgate.net |

| Acetic Anhydride | - | Acetate Ester | Can be performed directly in aqueous samples; forms stable derivatives. tandfonline.comnih.gov |

| Diazomethane | - | Methyl Ether (Anisole) | Effective for creating ether derivatives; however, it is a hazardous reagent. researchgate.netepa.gov |

| α-Bromo-2,3,4,5,6-pentafluorotoluene | PFBBr | Pentafluorobenzyl Ether | Creates derivatives suitable for highly sensitive Electron Capture Detection (ECD), but may not react with all dinitrophenols. epa.govsettek.com |

Crystallographic Studies

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

The crystal structure of this compound has been determined and reported in the scientific literature, confirming its molecular geometry and packing in the solid state. researchgate.net While the specific crystallographic parameters for this compound are found within specialized databases, the type of data obtained from such an analysis can be illustrated with a closely related compound. For example, the analysis of derivatives of 2,4-dinitrophenol, a structurally similar compound, reveals detailed structural parameters. mdpi.comresearchgate.net The crystallographic data for 2,4-dinitrophenyl 4-methylbenzenesulfonate, a derivative of 2,4-dinitrophenol, shows it crystallizes in the monoclinic system with the space group P21/c. researchgate.net This level of detailed structural information is fundamental for computational chemistry, materials science, and understanding structure-activity relationships.

Table 2: Illustrative Crystallographic Data for 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄N₂O₇S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.8773(10) |

| b (Å) | 8.9070(14) |

| c (Å) | 25.557(4) |

| β (°) | 93.0630(18) |

| Volume (ų) | 1563.3(4) |

| Z (Formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.557 |

Data sourced from a study on a derivative of 2,4-dinitrophenol and serves as an example of typical crystallographic parameters. researchgate.net

Kinetic and Quantitative Analytical Methods

Spectrophotometric kinetic assays provide a sensitive and often rapid method for the quantitative determination of trace amounts of substances like this compound. These methods are based on monitoring the rate of a chemical reaction that is either catalyzed or inhibited by the analyte of interest. researchgate.netrevistadechimie.roresearchgate.net The rate of reaction, measured as the change in absorbance over time at a specific wavelength, is directly proportional to the concentration of the analyte. researchgate.net

For nitrophenols, several kinetic assay systems have been developed:

Inhibitory Effect on Catalyzed Oxidation: One established method for the related 2,4-dinitrophenol is based on its inhibitory effect on the manganese(II)-catalyzed oxidation of a dye, such as malachite green, by potassium periodate. researchgate.netrevistadechimie.ro The presence of the dinitrophenol slows down the rate of dye oxidation, and the decrease in reaction rate is proportional to the dinitrophenol concentration. The reaction is monitored by measuring the absorbance of the malachite green at 615 nm. researchgate.netrevistadechimie.ro

Activating Effect on Catalyzed Oxidation: Conversely, some systems rely on an activating effect. A method for p-nitrophenol utilizes its ability to activate the cobalt(II)-catalyzed oxidation of sulfanilic acid by hydrogen peroxide in a basic medium. researchgate.net The rate of formation of the colored product is enhanced by the presence of p-nitrophenol and can be monitored spectrophotometrically at 368 nm to quantify the analyte. researchgate.net

Enzyme Inhibition: The inhibitory effect of nitrophenols on enzyme activity can also be exploited. For example, para-nitrophenol has been shown to inhibit the catalytic decomposition of hydrogen peroxide by the enzyme catalase. researchgate.net By monitoring the decrease in the rate of H₂O₂ decomposition (e.g., by following its absorbance), the concentration of the inhibiting nitrophenol can be determined. researchgate.net

These kinetic methods offer high sensitivity, with detection limits often reaching the nanogram per milliliter (ng/mL) or low micromolar (μM) range, making them suitable for environmental monitoring and trace analysis. researchgate.netresearchgate.netresearchgate.net

Table 3: Examples of Spectrophotometric Kinetic Assays for Nitrophenols

| Reaction Principle | Analyte Role | Chemical System | Wavelength (λmax) |

|---|---|---|---|

| Oxidation of Malachite Green | Inhibitor | Malachite Green + Potassium Periodate + Mn(II) catalyst | 615 nm researchgate.netrevistadechimie.ro |

| Oxidation of Sulfanilic Acid | Activator | Sulfanilic Acid + Hydrogen Peroxide + Co(II) catalyst | 368 nm researchgate.net |

| Decomposition of Hydrogen Peroxide | Inhibitor | Hydrogen Peroxide + Catalase (enzyme) | UV range (monitoring H₂O₂) researchgate.net |

Environmental Fate and Degradation Pathways of 3,4 Dimethyl 2,6 Dinitrophenol

Biogeochemical Transformation Processes

Intermediates and Metabolic Pathways during Biotransformation

The biotransformation of dinitrophenols, a class of compounds to which 3,4-Dimethyl-2,6-dinitrophenol belongs, can proceed through various microbial pathways. While specific studies on this compound are limited, research on analogous compounds like 2,4-dinitrophenol (B41442) (2,4-DNP) and 2,6-dinitrotoluene (B127279) (2,6-DNT) provides insights into potential degradation routes.

During the aerobic biodegradation of 2,4-dinitroanisole (B92663) (DNAN) by Nocardioides sp. JS1661, the initial step involves its conversion to 2,4-dinitrophenol. researchgate.net This is followed by the formation of a hydride-Meisenheimer complex of 2,4-DNP. researchgate.net In the biotransformation of 2,6-DNT, a major product identified is 2-amino-6-nitrotoluene (2-A-6-NT). nih.gov Other minor intermediates that have been detected include N,N-dimethyl-3-nitroaniline, benzene (B151609) nitrile, methylamino-2-nitrosophenol, and diaminophenol. nih.gov With extended incubation, these intermediates can be further transformed into high molecular weight polymers. nih.gov

Similarly, the breakdown of picric acid has been shown to yield several products, including 2,4-dinitrophenol, amino dinitrophenols, 3,4-diamino phenol (B47542), amino nitrophenol, and nitro diaminophenol. nih.gov These findings suggest that the biotransformation of this compound likely involves a series of reduction and transformation steps, leading to various intermediate compounds before potential mineralization.

Advanced Remediation Technologies and Degradation Studies

Due to the often slow and incomplete nature of natural biodegradation, various advanced remediation technologies are being investigated to accelerate the degradation of dinitrophenols.

Advanced Oxidation Processes (AOPs) for Dinitrophenol Abatement

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the treatment of persistent organic pollutants like dinitrophenols. researchgate.netasianpubs.orgresearchgate.net These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize and break down the target contaminants.

Hydrodynamic Cavitation-Enhanced Processes

Hydrodynamic cavitation (HC) is a process that involves the formation, growth, and collapse of vapor-filled cavities in a liquid, which generates localized hot spots with extreme temperatures and pressures. mdpi.comjuniperpublishers.com This phenomenon can be harnessed to degrade organic pollutants. juniperpublishers.comjuniperpublishers.com The efficiency of HC is influenced by factors such as inlet pressure, with optimal degradation often observed within a specific pressure range. researchgate.netmostwiedzy.pl For instance, studies on 2,4-dinitrophenol have shown that the degradation rate increases with inlet pressure up to an optimal point, beyond which the effect may plateau or decrease. researchgate.net

Combining HC with other processes can enhance degradation efficiency. researchgate.netresearchgate.net For example, the addition of hydrogen peroxide (H₂O₂) to HC systems can lead to a significant increase in the degradation of dinitrophenols. researchgate.netirost.ir This is attributed to the increased formation of hydroxyl radicals. juniperpublishers.comresearchgate.net The presence of catalysts like iron (Fe) or copper oxide (CuO) can further improve the degradation by promoting the dissociation of H₂O₂. researchgate.net

Table 1: Effect of Process Intensification on 2,4-Dinitrophenol Degradation using Hydrodynamic Cavitation

| Process | Degradation (%) | Conditions |

| Hydrodynamic Cavitation (HC) alone | 12.5 | pH 4 researchgate.net |

| HC + H₂O₂ | 54.1 | 0.4 g/L H₂O₂, with 0.6 g/L Fe researchgate.net |

| HC + NaOCl | 83.4 | 4.0 mg/L NaOCl researchgate.net |

Fenton and Photo-Fenton Oxidation Systems

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to generate hydroxyl radicals. acs.orgresearchgate.net It has been proven to be an effective and relatively low-cost method for degrading nitrophenols. researchgate.netacs.orgresearchgate.net The photo-Fenton process enhances the degradation rate by incorporating UV radiation, which promotes the regeneration of Fe²⁺ from Fe³⁺, thus sustaining the catalytic cycle. asianpubs.orgkirj.ee

Studies on 2,4-DNP have demonstrated that the photo-Fenton reaction leads to a more rapid decomposition compared to the standard Fenton reaction. kirj.ee The efficiency of the photo-Fenton process is influenced by the initial concentrations of H₂O₂ and Fe²⁺, as well as the pH of the solution. asianpubs.orgresearchgate.netresearchgate.net For example, increasing the initial Fe²⁺ concentration from 45 to 75 mg/L was found to increase 2,4-DNP degradation from 54% to 87%. asianpubs.orgresearchgate.net Similarly, increasing the H₂O₂ concentration can enhance the oxidation of organic matter, although an excess can have a scavenging effect on the hydroxyl radicals. asianpubs.orgresearchgate.netresearchgate.net

Table 2: Performance of Fenton and Photo-Fenton Processes for 2,4-Dinitrophenol Degradation

| Parameter | Value | Outcome | Reference |

| Initial Fe²⁺ Concentration | 45 mg/L to 75 mg/L | Increased degradation from 54% to 87% | asianpubs.orgresearchgate.net |

| Initial H₂O₂ Concentration | 75 mg/L to 100 mg/L | Increased COD conversion from 50% to 61% | asianpubs.orgresearchgate.net |

| Reaction Time (Photo-Fenton) | 40 min | 100% disappearance of 2,4-DNP | asianpubs.orgresearchgate.net |

The degradation of p-nitrophenol via the Fenton reaction has been found to follow a proposed mechanism involving intermediates such as p-nitrocatechol, p-benzoquinone, and hydroquinone, eventually leading to the formation of carboxylic acids like oxalic, maleic, and fumaric acid. nih.gov

Ozonation and Combined Ozonation-UV/H₂O₂ Treatments

Ozonation is another AOP that can effectively degrade nitrophenols. tandfonline.com The process can be enhanced by combining it with UV radiation and/or hydrogen peroxide, which accelerates the decomposition of ozone to form hydroxyl radicals. kirj.eetandfonline.comtandfonline.com The combination of O₃/H₂O₂/UV has been shown to be particularly effective for the degradation of 2,4-DNP, with the rate being dependent on the concentration of H₂O₂. kirj.ee Increasing the H₂O₂ concentration from 2 to 8 mM has been observed to double the apparent rate constant of 2,4-DNP degradation. kirj.ee

The effectiveness of these combined treatments is often pH-dependent. For many nitrophenols, ozonation combined with H₂O₂ or UV is considerably faster at lower pH values (3–7). researchgate.nettandfonline.com In contrast, ozonation alone tends to be more rapid at higher pH (9–12). researchgate.netiau.ir These treatments can lead to a high degree of nitrogen mineralization, converting the nitrogen in the organic molecule to nitrate (B79036). tandfonline.comtandfonline.com

Sonocatalytic Approaches (e.g., Fe₃O₄@TiO₂ nanocomposites)

Sonocatalysis utilizes ultrasound to induce cavitation and enhance the activity of a catalyst. This approach has been explored for the degradation of dinitrophenols using various nanocomposites. One such example is the use of ultrasound-assisted Fe₃O₄@TiO₂ magnetic nanocomposites for the catalytic oxidation of 2,4-Dinitrophenol. tandfonline.comresearchgate.net This system has demonstrated high removal efficiency, with over 91.45% of DNP removed under optimal conditions within 30 minutes. tandfonline.comresearchgate.net

The degradation process in this system is primarily driven by superoxide (B77818) radicals (O₂•⁻). tandfonline.comresearchgate.net The Fe₃O₄@TiO₂ nanocomposite also shows good reusability, maintaining its performance for multiple cycles with negligible leaching of iron and titanium. tandfonline.com Other sonocatalytic systems, such as those using gold nanocones or Ag/ZnO nanohybrids, have also shown high efficiency in the reduction and degradation of nitrophenols. nih.govnih.gov

Photochemical and Chemical Degradation Mechanisms in Aquatic Systems

The degradation of dinitrophenols in aquatic systems can occur through various photochemical and chemical processes, often enhanced by the presence of catalysts and oxidizing agents. These processes typically involve the generation of highly reactive species, such as hydroxyl radicals, which attack the aromatic ring, leading to its cleavage and the formation of simpler, less toxic compounds.

Advanced Oxidation Processes (AOPs) have been shown to be effective in degrading dinitrophenols. For instance, the photocatalytic degradation of 2,4-DNP has been investigated using titanium dioxide (TiO2) and zinc ferrite (B1171679) (ZnFe2O4) as catalysts under UV irradiation. hilarispublisher.comnih.gov In these systems, the catalyst absorbs UV light, generating electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. These radicals are the primary agents of degradation. The efficiency of this process can be influenced by factors such as pH, catalyst loading, and the presence of other substances like humic acids, which can inhibit the degradation rate. tandfonline.com

Fenton and photo-Fenton processes, which involve the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, are also effective for the degradation of dinitrophenols like DNOC. nih.govkirj.ee The degradation rate in these systems is dependent on parameters such as pH and the concentration of reactants. nih.gov Ozonation, alone or in combination with UV light and/or hydrogen peroxide, has also been demonstrated to effectively degrade 2,4-DNP. kirj.ee

A potential pathway for the formation of dinitrophenols in the atmospheric aqueous phase involves the nitration of mononitrophenols, a process in which nitrogen dioxide plays a key role. acs.org Conversely, the degradation of these compounds often leads to the formation of various intermediates before complete mineralization. For 2,6-dinitrotoluene (2,6-DNT), a related compound, phototransformation in seawater under simulated solar radiation resulted in the formation of high molecular weight polymers. usgs.gov

Table 1: Summary of Photochemical and Chemical Degradation Studies of Related Dinitrophenols

| Compound | Degradation Method | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4-Dinitrophenol (2,4-DNP) | Photocatalysis (TiO₂) | Degradation follows pseudo-first-order kinetics; efficiency is pH-dependent. | |

| 2,4-Dinitrophenol (2,4-DNP) | Photocatalysis (P25 & UV-100 TiO₂) | Photoactivity is higher with Degussa P25; degradation is favored at neutral pH for P25 and acidic pH for UV-100. | tandfonline.com |

| 2,4-Dinitrophenol (2,4-DNP) | Photocatalysis (Zinc Ferrite) | Zinc ferrite can induce the photodegradation of 2,4-DNP into non-hazardous products. | hilarispublisher.com |

| 4,6-Dinitro-o-cresol (DNOC) | Fenton Degradation (Fe²⁺ resin) | DNOC is effectively degraded; the process is enhanced by lower pH and involves the desorption of Fe²⁺ from the resin. | nih.gov |

| 2,4-Dinitrophenol (2,4-DNP) | Advanced Oxidation Processes (O₃, O₃/H₂O₂, Fenton) | AOPs are effective for degradation and detoxification; high degree of nitrogen mineralization is achievable. | kirj.ee |

| 2,6-Dinitrotoluene (2,6-DNT) | Phototransformation (Seawater) | 89% was phototransformed in 24 hours under simulated solar radiation, forming high molecular weight polymers. | usgs.gov |

Nitrogen Mineralization during Degradation Processes

Nitrogen mineralization is a crucial step in the complete breakdown of nitrogen-containing organic compounds like this compound, as it involves the conversion of organic nitrogen into inorganic forms such as ammonium (B1175870) (NH₄⁺) and nitrate (NO₃⁻). This process is primarily mediated by microorganisms.

Studies on the biodegradation of DNOC have shown that a mixed microbial culture isolated from contaminated soil can utilize DNOC as the sole source of carbon, nitrogen, and energy. nih.gov In this process, between 65% and 84% of the nitrogen from the DNOC molecule was released as nitrate. nih.gov The biodegradation of DNOC can proceed through the successive replacement of nitro groups with hydroxyl groups or the reduction of nitro groups to amino groups, leading to intermediates like 6-amino-4-nitro-o-cresol. cdc.gov

Similarly, the mineralization of 2,4-DNP by a bacterial consortium was enhanced by the addition of an external nitrogen source (ammonium chloride), which resulted in the stoichiometric accumulation of nitrite (B80452) relative to the initial DNP concentration. nih.gov This suggests that the availability of other nitrogen sources can influence the degradation pathway and the release of nitrogen from the dinitrophenol structure.

The biodegradation of 2,4,6-trinitrophenol (picric acid) by Rhodococcus erythropolis also demonstrates nitrogen mineralization, where the degradation pathway involves the formation of a hydride-Meisenheimer complex and leads to the formation of 2,4-dinitrophenol and the elimination of nitrite. asm.org

Table 2: Research Findings on Nitrogen Mineralization of Related Dinitrophenols

| Compound | Organism/System | Key Findings on Nitrogen Mineralization | Reference(s) |

|---|---|---|---|

| 4,6-Dinitro-o-cresol (DNOC) | Mixed microbial culture | Utilized as the sole source of carbon and nitrogen; 65-84% of substrate nitrogen released as nitrate. | nih.gov |

| 2,4-Dinitrophenol (2,4-DNP) | Bacterial consortium (Janthinobacterium sp. and an actinomycete) | Addition of NH₄Cl enhanced mineralization and led to stoichiometric nitrite accumulation. | nih.gov |

| 2,4,6-Trinitrophenol (Picric Acid) | Rhodococcus erythropolis | Degradation proceeds via a hydride-Meisenheimer complex, leading to denitration and the formation of 2,4-dinitrophenol. | asm.org |

| 4,6-Dinitro-o-cresol (DNOC) | Corynebacterium simplex | Releases nitro groups of DNOC as nitrite ions. | cdc.gov |

Theoretical and Computational Chemistry of 3,4 Dimethyl 2,6 Dinitrophenol

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for elucidating the electronic structure, geometry, and reactivity of molecules. For a substituted phenol (B47542) like 3,4-dimethyl-2,6-dinitrophenol, these methods provide invaluable insights into the interplay of its functional groups—the hydroxyl, the two nitro groups, and the two methyl groups—on the aromatic ring.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying nitroaromatic compounds due to its favorable balance of accuracy and computational cost. researchgate.netscholarsresearchlibrary.com DFT methods are employed to determine a wide range of molecular properties.

Molecular Geometry and Vibrational Analysis: DFT calculations are used to find the most stable three-dimensional arrangement of atoms (optimized geometry) by minimizing the energy of the molecule. For dinitrophenols, a key structural feature investigated is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent ortho-nitro group. researchgate.net In this compound, such a bond is expected between the hydroxyl group at position 1 and the nitro group at position 2. DFT calculations can precisely determine the bond lengths, bond angles, and dihedral angles that characterize this interaction. For instance, studies on the related 2,4-dinitrophenol (B41442) (DNP) show that DFT methods, particularly with hybrid functionals like B3LYP, can accurately reproduce experimental data, suggesting a strong intramolecular hydrogen bond. researchgate.net

Once the optimized geometry is obtained, vibrational frequencies can be calculated. These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra, allowing for the assignment of specific vibrational modes to observed spectral bands. researchgate.net

Reactivity Descriptors: DFT provides various electronic properties that help in understanding and predicting the reactivity of the molecule. These include the distribution of electron density, atomic charges, and the molecular electrostatic potential (MEP). The MEP map visually indicates the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). For this compound, the MEP would show negative potential around the oxygen atoms of the nitro groups and the hydroxyl group, and a positive potential around the acidic hydrogen of the hydroxyl group.

Table 1: Illustrative DFT-Calculated Structural Parameters for 2,4-Dinitrophenol (as an analogue for this compound) Data sourced from theoretical studies on 2,4-dinitrophenol and presented here to exemplify typical DFT outputs.

| Parameter | Bond/Angle | Calculated Value | Reference |

| Bond Length | O-H (hydroxyl) | ~0.99 Å | researchgate.net |

| Bond Length | C-N (nitro at C2) | ~1.47 Å | researchgate.net |

| Bond Length | C-N (nitro at C4) | ~1.46 Å | researchgate.net |

| Hydrogen Bond | O-H···O (nitro) | ~1.75 Å | researchgate.net |

| Bond Angle | C-O-H | ~106° | researchgate.net |

| Dihedral Angle | C-C-N-O (nitro at C2) | Twisted from plane | researchgate.net |

The reactivity of a chemical compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. scholarsresearchlibrary.com

For nitroaromatic compounds, the HOMO is typically localized on the electron-rich aromatic ring and the phenolic oxygen, while the electron-withdrawing nitro groups cause the LUMO to be localized predominantly on the ring and the nitro groups themselves. rsc.orgresearchgate.net This distribution facilitates electron acceptance, a key characteristic of this class of compounds. The methyl groups on this compound, being weak electron-donating groups, would slightly raise the energy of the HOMO compared to an unsubstituted dinitrophenol.

The HOMO-LUMO energy gap can be correlated with various molecular properties. A small gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net Theoretical calculations of the HOMO, LUMO, and the energy gap provide a basis for understanding electronic transitions, such as those observed in UV-visible spectroscopy. mdpi.com

Table 2: Representative Calculated Frontier Orbital Energies (eV) for Various Nitrophenols This table presents data from related compounds to illustrate electronic trends within this chemical class.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) | Reference |

| 2-Nitrophenol | - | - | - | scholarsresearchlibrary.com |

| 4-Nitrophenol | - | - | - | scholarsresearchlibrary.com |

| 2,4-Dinitrophenol | -6.99 | -3.53 | 3.46 | researchgate.net |

| 2,6-Dinitrophenol | -7.11 | -3.49 | 3.62 | rsc.org |

| 2-Methyl-4,6-dinitrophenol | - | - | - | scholarsresearchlibrary.com |

Mechanistic Modeling of Electron Transfer and Acid-Base Equilibria

Computational modeling is instrumental in elucidating the mechanisms of fundamental chemical reactions such as electron transfer and proton transfer (acid-base reactions).

Electron Transfer: The presence of two strong electron-withdrawing nitro groups makes this compound a potent electron acceptor. Theoretical studies on related dinitrophenols have explored their reduction mechanisms. rsc.org Electron transfer to a dinitrophenol molecule typically results in the formation of a radical anion, where the unpaired electron is delocalized over the aromatic ring and the nitro groups. researchgate.net Computational models can map the potential energy surface for electron transfer reactions, identify transition states, and calculate reaction rate constants. Such studies are crucial for understanding the environmental fate of these compounds, as microbial degradation often begins with a reductive step. The steric hindrance from the methyl groups and the ortho-nitro group in this compound may influence the rate of electron transfer compared to less substituted analogues. researchgate.net

Acid-Base Equilibria: The phenolic hydroxyl group is acidic, and its pKa value is a measure of its tendency to donate a proton. The acidity is significantly enhanced by the two electron-withdrawing nitro groups. Conversely, the electron-donating methyl groups at positions 3 and 4 slightly decrease the acidity compared to an unmethylated dinitrophenol.

Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. researchgate.net These calculations often use continuum solvation models (like PCM or SMD) to account for the effect of the solvent. Theoretical investigations of proton transfer complexes involving dinitrophenols have shown that hydrogen bonding and solvent effects play a critical role in the acid-base equilibrium. mdpi.combohrium.comacs.org

Table 3: Experimental pKa Values for Selected Nitrophenols in Water This data provides context for the expected acidity of this compound.

| Compound | pKa |

| Phenol | 9.95 |

| 4-Nitrophenol | 7.15 |

| 2,6-Dinitrophenol | 3.71 |

| 2,4-Dinitrophenol | 4.09 |

| 4,6-Dinitro-o-cresol | 4.39 |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or physical properties. oup.com These models rely on molecular descriptors, which are numerical values derived from the chemical structure.

For phenols and nitroaromatics, QSRR/QSPR studies are common for predicting properties like toxicity, biodegradability, and chromatographic retention times. ajgreenchem.com Molecular descriptors can be calculated using various software packages or derived from quantum chemical computations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). scholarsresearchlibrary.com

A study on the chromatographic retention of various phenols included 4,6-dinitro-2-methylphenol, a compound structurally very similar to this compound. ajgreenchem.com Such studies demonstrate that a combination of descriptors representing molecular size, shape, and electronic properties can effectively model the behavior of these compounds. For this compound, relevant descriptors would likely include molecular weight, logP (lipophilicity), HOMO/LUMO energies, and descriptors related to the polar surface area contributed by the nitro and hydroxyl groups.

Table 4: Common Descriptor Classes Used in QSRR/QSPR Models for Phenolic Compounds

| Descriptor Class | Examples | Relevance | Reference |

| Constitutional | Molecular Weight, Atom Counts | Represents basic composition and size. | oup.com |

| Topological | Connectivity Indices, Shape Indices | Describes molecular branching and shape. | oup.com |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Encodes electronic structure and reactivity. | scholarsresearchlibrary.com |

| Physicochemical | LogP, Molar Refractivity | Relates to partitioning behavior and polarizability. | scholarsresearchlibrary.com |

Computational Predictions of Energetic Parameters of Related Compounds

Nitroaromatic compounds are a well-known class of energetic materials. Computational chemistry is widely used to predict their energetic properties, such as heat of formation (HOF), density (ρ), and detonation parameters (velocity and pressure). researchgate.net These predictions are vital for assessing the potential performance and stability of new energetic compounds, offering a safer and more cost-effective alternative to experimental synthesis and testing.

DFT methods, often combined with isodesmic reactions (hypothetical reactions where bond types are conserved), are used to calculate accurate heats of formation. researchgate.net The density can be estimated from the calculated molecular volume. From the predicted density and heat of formation, detonation properties can be estimated using empirical formulas like the Kamlet-Jacobs equations. researchgate.net

While this compound itself is not primarily known as an energetic material, the computational methodologies are directly applicable. Studies on related compounds, such as derivatives of 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), have shown that substituents significantly impact the energetic properties. researchgate.net The addition of methyl groups, as in this compound, would be expected to influence its heat of formation and other energetic parameters compared to unsubstituted dinitrophenols.

Table 5: Illustrative Calculated Energetic Properties for a Related Dinitrophenol Derivative (DDNP) Data is for 2-diazo-4,6-dinitrophenol (DDNP) and is shown to exemplify the types of energetic parameters that can be computationally predicted.

| Parameter | Predicted Value | Method | Reference |

| Heat of Formation (HOF) | 260.1 kJ/mol | B3LYP/6-311++G** | researchgate.net |

| Density (ρ) | 1.69 g/cm³ | Based on molecular volume | researchgate.net |

| Detonation Velocity (D) | 7.50 km/s | Kamlet-Jacobs Equations | researchgate.net |

| Detonation Pressure (P) | 24.9 GPa | Kamlet-Jacobs Equations | researchgate.net |

Industrial and Agricultural Applications of 3,4 Dimethyl 2,6 Dinitrophenol in Chemical Synthesis

Role as a Chemical Intermediate in Material Science

While dinitrophenols as a class have been noted for industrial applications such as polymerization inhibitors, specific research detailing the extensive use of 3,4-Dimethyl-2,6-dinitrophenol in material science is not widely documented in available literature. wikipedia.org The related compound dinoseb, another dinitrophenol derivative, is used to inhibit polymerization during the production of styrene. wikipedia.org The potential for this compound in this area stems from the general reactivity of nitrophenolic compounds, but specific applications in advanced materials or polymer science are not prominently cited.

Precursor in Dyestuff Synthesis

Dinitrophenols are established precursors in the manufacturing of various dyes. bibliotekanauki.plcdc.gov The synthesis of sulfur dyes and other organic colorants often utilizes nitrated intermediates. wikipedia.org this compound serves as a valuable starting material in this context. The manufacturing process typically involves the chemical reduction of its nitro groups (-NO2) to amino groups (-NH2). These amino groups are fundamental chromophores and auxochromes that are essential for imparting color and enabling the dye to bind to fibers. Commercial dinitrophenol, which is often a mixture of isomers, is used in the synthesis of dyes and picric acid. bibliotekanauki.pl

Applications in Agrochemical Formulations

The most significant application of this compound is as a key intermediate in the synthesis of agrochemicals, particularly herbicides. epo.orgnih.gov It is the precursor for producing N-alkyl-3,4-dialkyl-2,6-dinitroanilines, a class of compounds known for their herbicidal properties. epo.org A prominent example is the synthesis of Pendimethalin, a widely used pre-emergent herbicide that controls annual grasses and broad-leaved weeds. nih.gov

The synthesis pathway involves the chemical modification of this compound (referred to in some patents as 2,6-dinitro-3,4-xylenol). epo.orggoogle.com A common step is the alkylation of the phenolic hydroxyl group to form an ether, such as 2,6-dinitro-3,4-dimethyl anisole, which is then further processed. epo.orggoogle.com This intermediate is a step towards creating the final dinitroaniline herbicide structure. epo.orgnih.gov

Patented processes describe the reaction conditions for creating these crucial intermediates. For instance, the preparation of 2,6-dinitro-3,4-dimethylanisole from 2,6-dinitro-3,4-xylenol can be achieved with high yields using specific catalysts and reaction conditions. epo.orggoogle.com

Table 2: Example Synthesis of a Pendimethalin Intermediate

| Product | Starting Material | Key Reagents | Catalyst | Yield |

|---|---|---|---|---|

| 2,6-dinitro-3,4-dimethylanisole | 2,6-dinitro-3,4-xylenol | Dimethylsulfate, Potassium Carbonate | None specified | 94% epo.org |

| 2,6-dinitro-3,4-dimethylanisole | 2,6-dinitro-3,4-xylenol | Alkylating agent | Phase Transfer Catalyst (e.g., Didecyldimethyl-ammonium chloride) | 93.9 - 95% google.com |

Utilization in Other Industrial Chemical Processes (e.g., Explosives, Photographic Developers)

The chemical structure of this compound, characterized by its high nitrogen and oxygen content within an aromatic framework, makes it relevant to other industrial applications, including the production of energetic materials and photographic chemicals.

Explosives: Dinitrophenols, particularly 2,4-Dinitrophenol (B41442) (DNP), are recognized for their use in the manufacture of explosives and are themselves classified as explosive materials under certain conditions. bibliotekanauki.plwikipedia.org They can be precursors to compounds like picric acid. wikipedia.org Another related compound, diazodinitrophenol (B1670408) (DDNP), is a primary explosive synthesized from a dinitrophenol derivative. researchgate.net While this compound is not cited as a major explosive in itself, its chemical nature aligns with that of an energetic material precursor.

Photographic Developers: The dinitrophenol class of compounds has been historically used in the formulation of photographic developers. bibliotekanauki.plcdc.govgoogle.com These compounds can act as developing agents or as intermediates for more complex molecules used in photographic processes. google.com

Q & A

Q. What are the optimal synthesis and purification methodologies for 3,4-Dimethyl-2,6-dinitrophenol, and how can crystallographic data validate product purity?

- Methodological Answer : Synthesis typically involves nitration of 3,4-dimethylphenol under controlled acidic conditions. Optimization requires monitoring temperature (e.g., 0–5°C for nitration) and stoichiometric ratios of nitric/sulfuric acid. Purification via recrystallization in ethanol/water mixtures is recommended. Crystallographic validation using single-crystal X-ray diffraction (e.g., Mo Kα radiation, φ/ω scans) confirms molecular geometry and purity. For example, unit-cell parameters (monoclinic, P2₁/n) and atomic coordinates can be cross-checked against reference data (Table 1) .

Q. Table 1: Crystallographic Data for this compound Analogs

| Parameter | Value |

|---|---|

| Space group | P2₁/n (No. 14) |

| a (Å) | 9.5931(16) |

| b (Å) | 17.332(3) |

| c (Å) | 9.8989(14) |

| β (°) | 94.902(5) |

| V (ų) | 1639.9(4) |

| Refinement program | SHELXL |

Q. How is X-ray crystallography employed to resolve structural ambiguities in nitro-substituted phenolic compounds?

- Methodological Answer : Single-crystal diffraction (e.g., Bruker D8 VENTURE diffractometer) with SHELX software (SHELXL for refinement) is standard. Key steps:

- Data collection: θmax ≥ 26.4°, completeness >99%, Rint < 0.063 .

- Hydrogen bonding analysis: O–H···O/N interactions (e.g., hydroxyl-nitro groups) are mapped to confirm intramolecular stability.

- Displacement parameters (e.g., Uiso for methyl groups) assess thermal motion and conformational rigidity .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical reduction behavior of this compound in aqueous systems?

- Methodological Answer : Cyclic voltammetry (CV) in buffered solutions (pH 7–9) reveals irreversible reduction peaks. Key parameters:

- Adsorption characteristics : Pre-concentration on electrodes (e.g., glassy carbon) enhances signal intensity.

- Redox pathways : Sequential reduction of nitro groups to hydroxylamines/amines, influenced by methyl substituents’ steric effects. Controlled potential electrolysis coupled with HPLC-MS identifies intermediates .

Q. How can microbial consortia in anaerobic reactors degrade this compound, and what kinetic models describe this process?

- Methodological Answer :

- Biodegradation setup : Use upflow anaerobic sludge blanket (UASB) reactors with acclimated granules. Monitor chemical oxygen demand (COD) and nitro-group reduction via UV-Vis spectroscopy.

- Kinetic modeling : Pseudo-first-order kinetics often apply, with rate constants (k) dependent on biomass concentration and redox potential. For example, 2,6-dinitrophenol degradation in UASB reactors shows k ≈ 0.12 h⁻¹ at 35°C .

- Pathway elucidation : Metagenomic analysis identifies nitroreductase genes in dominant species (e.g., Pseudomonas spp.).

Q. What computational strategies predict the environmental fate of this compound in soil-water systems?

- Methodological Answer :

- QSAR modeling : Correlate log P (partition coefficient) with soil adsorption coefficients (Koc). For nitroaromatics, log P ~2.5 predicts moderate mobility .

- DFT calculations : Optimize geometry (e.g., Gaussian 16, B3LYP/6-311+G**) to compute electrostatic potential maps, highlighting reactive sites for hydrolysis or photolysis.

Methodological Notes

- Crystallography : Always validate asymmetric units (e.g., two molecules per unit in monoclinic systems) and hydrogen omission for clarity .

- Electrochemistry : Use differential pulse voltammetry (DPV) for overlapping peak resolution in complex matrices.

- Environmental studies : Prioritize LC-MS/MS for trace metabolite detection (LOD < 0.1 µg/L) to avoid matrix interference.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.